molecular formula C18H20N2 B4089660 1-butyl-2-(3-methylphenyl)-1H-benzimidazole

1-butyl-2-(3-methylphenyl)-1H-benzimidazole

Cat. No.: B4089660
M. Wt: 264.4 g/mol
InChI Key: XLPFPWYHKIURCC-UHFFFAOYSA-N
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Description

1-Butyl-2-(3-methylphenyl)-1H-benzimidazole is an organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of applications in pharmaceuticals, agriculture, and materials science. The structure of this compound consists of a benzimidazole core substituted with a butyl group at the first position and a 3-methylphenyl group at the second position.

Preparation Methods

The synthesis of 1-butyl-2-(3-methylphenyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative. One common method includes the reaction of o-phenylenediamine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine, followed by alkylation with butyl bromide under basic conditions. The reaction conditions often involve refluxing in an organic solvent like dichloromethane or toluene.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time.

Chemical Reactions Analysis

1-Butyl-2-(3-methylphenyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives with oxidized side chains.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups attached to the benzimidazole core.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogenation, nitration, or sulfonation can be achieved using appropriate reagents like halogens, nitric acid, or sulfuric acid, respectively.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with carboxylic acid or aldehyde functional groups.

Scientific Research Applications

1-Butyl-2-(3-methylphenyl)-1H-benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 1-butyl-2-(3-methylphenyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or DNA synthesis.

Comparison with Similar Compounds

1-Butyl-2-(3-methylphenyl)-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:

    1-Butyl-2-phenyl-1H-benzimidazole: Lacks the methyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.

    1-Butyl-2-(4-methylphenyl)-1H-benzimidazole: The methyl group is positioned differently, potentially altering its interaction with molecular targets.

    1-Butyl-2-(2-methylphenyl)-1H-benzimidazole: The methyl group is ortho to the benzimidazole core, which may influence its steric and electronic properties.

Properties

IUPAC Name

1-butyl-2-(3-methylphenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-3-4-12-20-17-11-6-5-10-16(17)19-18(20)15-9-7-8-14(2)13-15/h5-11,13H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPFPWYHKIURCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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